5,5-Dimethyl-3-[(5-methylisoxazol-3-yl)amino]cyclohex-2-en-1-one
Overview
Description
5,5-Dimethyl-3-[(5-methylisoxazol-3-yl)amino]cyclohex-2-en-1-one is an organic compound that belongs to the class of cyclohexenones This compound is characterized by the presence of a cyclohexenone ring substituted with a dimethyl group and an amino group attached to a methylisoxazole moiety
Mechanism of Action
Target of Action
The primary targets of the compound “5,5-Dimethyl-3-[(5-methylisoxazol-3-yl)amino]cyclohex-2-en-1-one” are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or bind to isoxazole moieties . .
Mode of Action
Given its structural similarity to other isoxazole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . The presence of the amino group could potentially allow for additional interactions, but further studies are required to confirm this.
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, pH, temperature, and the presence of other molecules could affect its interaction with targets and its overall activity . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-3-[(5-methylisoxazol-3-yl)amino]cyclohex-2-en-1-one typically involves the reaction of 5-methylisoxazole with a suitable cyclohexenone derivative. One common method involves the use of cyanogen chloride and tert-butylhydroxylamine to form the intermediate 5,5-dimethyl-3-isoxazolone, which is then converted to the target compound through hydrogenation or hydrolysis reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors and other advanced synthetic techniques to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-3-[(5-methylisoxazol-3-yl)amino]cyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
5,5-Dimethyl-3-[(5-methylisoxazol-3-yl)amino]cyclohex-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-methylisoxazole: This compound shares the isoxazole moiety and can be used as an intermediate in the synthesis of 5,5-Dimethyl-3-[(5-methylisoxazol-3-yl)amino]cyclohex-2-en-1-one.
5,5-Dimethyl-3-isoxazolone: An intermediate in the synthesis of the target compound, it has similar structural features but lacks the amino group.
Uniqueness
This compound is unique due to its combination of a cyclohexenone ring with a dimethyl group and an amino-substituted isoxazole moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
5,5-dimethyl-3-[(5-methyl-1,2-oxazol-3-yl)amino]cyclohex-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-8-4-11(14-16-8)13-9-5-10(15)7-12(2,3)6-9/h4-5H,6-7H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWTNFBOFMHIMAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC2=CC(=O)CC(C2)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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